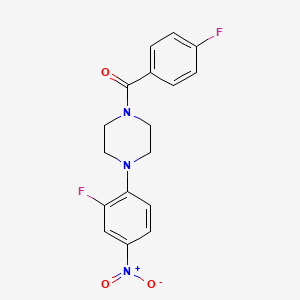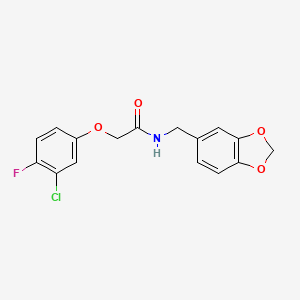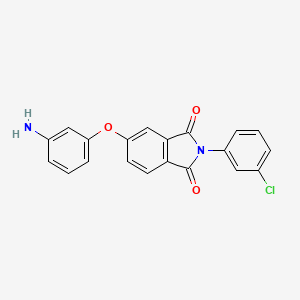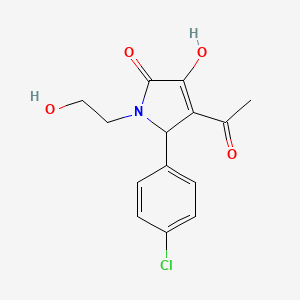![molecular formula C26H15ClN2O7 B5099312 3-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B5099312.png)
3-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound characterized by its unique spiro structure. This compound features both chlorophenyl and nitrophenyl groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone typically involves multi-step organic reactions. One common method includes the use of cyclization reactions to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action for 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in the compound’s chemical and biological properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(4-nitrophenyl)methanone: Shares similar functional groups but lacks the spiro structure.
3-(4-Chloro-3-nitrophenyl)-1-(2-furyl)-2-propen-1-one: Contains similar aromatic groups but differs in overall structure.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1’,3,3’,3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6-tetrone lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15ClN2O7/c27-14-7-5-13(6-8-14)21-19-20(26(36-21)22(30)17-3-1-2-4-18(17)23(26)31)25(33)28(24(19)32)15-9-11-16(12-10-15)29(34)35/h1-12,19-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPDMSVRORGIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide](/img/structure/B5099249.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5099253.png)



![1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5099274.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5099287.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5099291.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B5099293.png)
![5-[1-(2,5-dimethyl-3,6-dinitrophenyl)ethyl]-2-methylpyridine](/img/structure/B5099303.png)

![N-methyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5099324.png)
![2-[(cyanomethyl)thio]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5099331.png)
